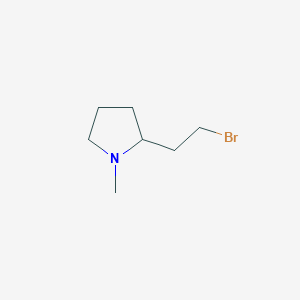
2-(2-Bromoethyl)-1-methylpyrrolidine
Vue d'ensemble
Description
The compound “2-(2-Bromoethyl)-1-methylpyrrolidine” likely belongs to the class of organic compounds known as alkyl halides . These are organic compounds containing a halogen atom bonded to an alkyl group .
Synthesis Analysis
While specific synthesis methods for “2-(2-Bromoethyl)-1-methylpyrrolidine” are not available, similar compounds such as 2-bromoalkanes are typically prepared by the addition of hydrogen bromide to the 1-alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromoethyl)-1-methylpyrrolidine” would depend on its specific structure. For instance, similar compounds like 2-bromoethyl acrylate have a molecular weight of approximately 179.012 Da .Applications De Recherche Scientifique
Synthesis of β-Peptidomimetics
2-(2-Bromoethyl)-1-methylpyrrolidine: is used in the synthesis of small β-peptidomimetics . These are compounds that mimic the structure and function of natural peptides, which are crucial in various biological processes. By mimicking these structures, researchers can create molecules with potential therapeutic applications, particularly as antimicrobial agents.
Creation of Antimicrobial Agents
The compound’s role in synthesizing antimicrobial agents is significant due to its ability to form structures that can interact with biological systems . These agents can be designed to target specific pathogens, offering a tailored approach to treating infections.
Development of Curable Polymers
2-(2-Bromoethyl)-1-methylpyrrolidine: contributes to the development of curable and reactive polymers . The presence of reactive bromine allows for the creation of polymers that can be cured or hardened through various chemical reactions, making it valuable in materials science.
Synthesis of Monomers
This compound is also utilized in the synthesis of other monomers . Monomers are the building blocks of polymers, and the ability to synthesize them with specific properties is crucial for creating new materials with desired characteristics.
Organic Synthesis Reagent
It serves as a starting reagent in organic synthesis, particularly in the creation of complex organic compounds . Its reactivity with other organic molecules makes it a versatile tool in constructing a wide range of chemical structures.
Research in Medicinal Chemistry
In medicinal chemistry, 2-(2-Bromoethyl)-1-methylpyrrolidine is used to develop new drugs and study their interactions with biological targets . Its structural flexibility allows for the exploration of new pharmacophores, which are parts of a molecular structure that are responsible for a drug’s biological activity.
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds like “2-(2-Bromoethyl)-1-methylpyrrolidine” often target proteins or enzymes in the body. These targets could be receptors, ion channels, or enzymes involved in critical biochemical pathways. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
Once the compound binds to its target, it could either activate or inhibit the target’s function, leading to a physiological response. The exact mode of action would depend on the nature of the target and how the compound interacts with it .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme, the compound could inhibit or enhance the enzyme’s activity, affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could influence its absorption and distribution in the body. The compound could be metabolized by enzymes in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and function to alterations in physiological responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .
Propriétés
IUPAC Name |
2-(2-bromoethyl)-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIUQVCWUAMJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732755 | |
| Record name | 2-(2-Bromoethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87642-30-6 | |
| Record name | 2-(2-Bromoethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




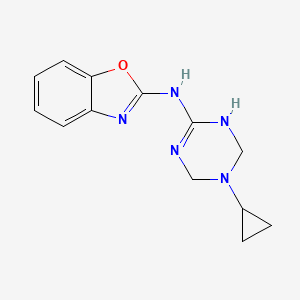

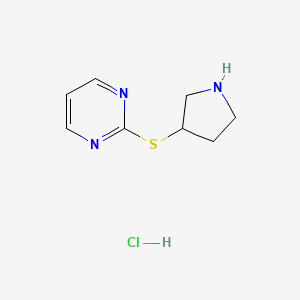
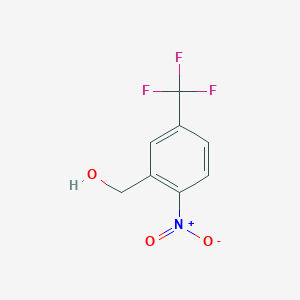
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1429503.png)
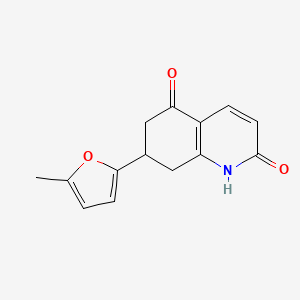
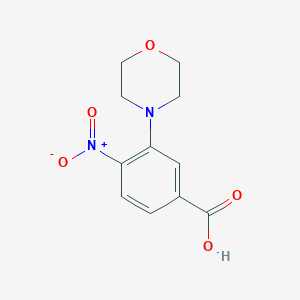
![5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine](/img/structure/B1429507.png)
![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429509.png)

![3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B1429511.png)
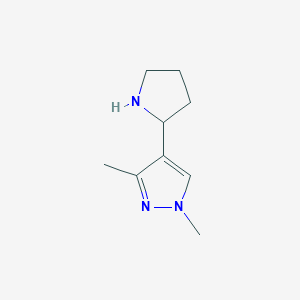
![6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429516.png)